molecular formula C10H13NO2 B2585505 N-(4-hydroxyphenyl)-2-methylpropanamide CAS No. 51906-85-5

N-(4-hydroxyphenyl)-2-methylpropanamide

Cat. No.: B2585505
CAS No.: 51906-85-5
M. Wt: 179.219
InChI Key: BSMSPBFXRDSSPW-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-methylpropanamide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a hydroxyphenyl group attached to a methylpropanamide backbone, which imparts specific chemical and biological activities.

Mechanism of Action

Target of Action

N-(4-hydroxyphenyl)-2-methylpropanamide, also known as Fenretinide , has been found to inhibit the growth of several human cancer cell lines. It acts through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It also targets DENV/ZIKV/WNV non-structural protein 5 (NS5) .

Mode of Action

This compound interacts with its targets, leading to a variety of changes. It inhibits cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A . It induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

The biochemical pathways affected by this compound are complex. It is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It causes ceramide (a wax-like substance) to build up in tumor cells . It selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that pharmaceuticals like this compound can accumulate in the aquatic environment, which may have implications for its stability and action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-methylpropanamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with 2-methylpropanamide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Another method involves the reductive carbonylation of nitrobenzene using palladium catalysts, which has been shown to produce N-(4-hydroxyphenyl)acetamide with high selectivity .

Industrial Production Methods

Industrial production of this compound often employs multi-step procedures that ensure scalability and cost-effectiveness. These methods may involve the use of raw materials such as phenol or nitrobenzene, followed by catalytic reactions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-methylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyphenyl group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the carbonyl group.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

N-(4-hydroxyphenyl)-2-methylpropanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-hydroxyphenyl)-2-methylpropanamide stands out due to its specific structural features and the resulting chemical and biological activities. Its unique combination of a hydroxyphenyl group and a methylpropanamide backbone allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)10(13)11-8-3-5-9(12)6-4-8/h3-7,12H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMSPBFXRDSSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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